molecular formula C16H18N2O4 B1519991 4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid CAS No. 1049872-98-1

4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid

Cat. No.: B1519991
CAS No.: 1049872-98-1
M. Wt: 302.32 g/mol
InChI Key: CDGSPWQKWAKHGJ-UHFFFAOYSA-N
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Description

4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
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Biological Activity

4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid (CAS No. 1049872-98-1) is a compound of significant interest due to its potential biological activities. This article reviews the compound's chemical properties, synthesis methods, and biological effects based on diverse research findings.

  • Molecular Formula : C16H18N2O4
  • Molecular Weight : 302.33 g/mol
  • Structural Characteristics : The compound features a pyrroloquinazolin backbone which is associated with various biological activities.

Synthesis

Recent studies have focused on efficient synthetic routes to produce quinazoline derivatives. For instance, a report highlighted the synthesis of quinazolin-4(3H)-one scaffolds using substituted 2-amino benzamides with dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide as an oxidant. This method has implications for synthesizing biologically active compounds like this compound .

Anticancer Properties

Studies have indicated that compounds related to the pyrroloquinazoline structure exhibit anticancer properties. For example:

  • Caspase Inhibition : Research has shown that certain pyrroloquinazolines can act as potent inhibitors of caspase enzymes, which play a crucial role in programmed cell death (apoptosis) . The ability to modulate apoptosis is critical in cancer therapy.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Quinazoline derivatives have been reported to inhibit inflammatory pathways and cytokine production in various models. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that certain derivatives of pyrroloquinazolines demonstrate antimicrobial activity against various pathogens. This could position the compound as a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

StudyFindings
Kravchenko et al. (2005)Identified dioxo-pyrrolo[3,4-c]quinolines as potent caspase inhibitors; implications for cancer therapy .
Recent Synthesis ReportsHighlighted efficient methods for synthesizing quinazoline derivatives with notable biological activities .
In vitro StudiesDemonstrated antimicrobial effects against Gram-positive and Gram-negative bacteria; further research needed to elucidate mechanisms.

Properties

IUPAC Name

4-(3a-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazolin-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-16-9-8-13(19)18(16)12-6-3-2-5-11(12)15(22)17(16)10-4-7-14(20)21/h2-3,5-6H,4,7-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGSPWQKWAKHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)N1C3=CC=CC=C3C(=O)N2CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101129208
Record name 1,2,3,3a-Tetrahydro-3a-methyl-1,5-dioxopyrrolo[1,2-a]quinazoline-4(5H)-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049872-98-1
Record name 1,2,3,3a-Tetrahydro-3a-methyl-1,5-dioxopyrrolo[1,2-a]quinazoline-4(5H)-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049872-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,3a-Tetrahydro-3a-methyl-1,5-dioxopyrrolo[1,2-a]quinazoline-4(5H)-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid
Reactant of Route 2
4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid
Reactant of Route 3
4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid
Reactant of Route 4
Reactant of Route 4
4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid
Reactant of Route 5
4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid
Reactant of Route 6
4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid

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